An In-Depth Technical Guide to Indole-3-carboxaldehyde-¹³C: Properties, Synthesis, and Applications in Advanced Research
An In-Depth Technical Guide to Indole-3-carboxaldehyde-¹³C: Properties, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of Indole-3-carboxaldehyde-¹³C, a stable isotope-labeled compound crucial for advanced research in metabolomics, drug development, and molecular biology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and practical applications of this valuable analytical tool.
Introduction: The Significance of Isotopic Labeling in Indole Chemistry
Indole-3-carboxaldehyde (I3A) is a naturally occurring metabolite of the essential amino acid L-tryptophan, produced by gut microbiota and found in various plants.[1] It has garnered significant scientific interest due to its diverse biological activities, including its role as an agonist for the aryl hydrocarbon receptor (AhR), which modulates immune responses at mucosal surfaces.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2]
The introduction of a stable isotope, such as Carbon-13 (¹³C), into the Indole-3-carboxaldehyde structure provides a powerful tool for researchers. Indole-3-carboxaldehyde-¹³C serves as an ideal internal standard for quantitative mass spectrometry-based analyses (LC-MS, GC-MS), enabling precise and accurate measurement of its unlabeled counterpart in complex biological matrices.[3] This is critical for pharmacokinetic studies, metabolomic profiling, and understanding the intricate pathways of tryptophan metabolism.
This guide will provide an in-depth exploration of the chemical and physical properties of Indole-3-carboxaldehyde-¹³C, a detailed synthetic protocol, and a practical guide to its application as an internal standard in a quantitative LC-MS/MS workflow.
Physicochemical and Spectroscopic Properties
The physicochemical properties of Indole-3-carboxaldehyde-¹³C are virtually identical to those of its unlabeled analog. The single neutron difference in the ¹³C isotope at the formyl carbon does not significantly alter properties such as melting point, solubility, or chromatographic behavior under standard conditions.
Table 1: Physicochemical Properties of Indole-3-carboxaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [4] |
| Molecular Weight (unlabeled) | 145.16 g/mol | [4] |
| Molecular Weight (¹³C-formyl) | 146.16 g/mol | [5] |
| Appearance | Tan to off-white crystalline powder | [6] |
| Melting Point | 197-199 °C | [6] |
| Solubility | Soluble in DMSO and methanol. | [1] |
| Storage | Store at 4°C under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity, purity, and location of the isotopic label. Below are the expected and reported spectroscopic data for Indole-3-carboxaldehyde. While specific spectra for the ¹³C-labeled aldehyde are not widely published, the data for the unlabeled compound and its deuterated analog provide a reliable reference.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C-label at the formyl position will result in a distinct signal in the ¹³C NMR spectrum and will introduce a C-H coupling constant in the ¹H NMR spectrum for the aldehyde proton.
Table 2: NMR Spectroscopic Data of Indole-3-carboxaldehyde (in DMSO-d₆)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Key Correlations | Source |
| ¹H NMR | ~12.19 | br s | Indole N-H | [6] |
| ~9.99 | s | Aldehyde C-H | [6] | |
| ~8.32 | s | H-2 | [6] | |
| ~8.17 | d | H-4 | [6] | |
| ~7.55 | d | H-7 | [6] | |
| ~7.28 | t | H-6 | [6] | |
| ~7.24 | t | H-5 | [6] | |
| ¹³C NMR | ~184.9 | s | Aldehyde C=O | [8] |
| ~138.2 | s | C-3a | [6] | |
| ~137.1 | s | C-7a | [6] | |
| ~124.2 | s | C-2 | [8] | |
| ~123.4 | s | C-6 | [6] | |
| ~122.1 | s | C-4 | [6] | |
| ~120.8 | s | C-5 | [6] | |
| ~118.2 | s | C-3 | [8] | |
| ~112.4 | s | C-7 | [8] |
For the ¹³C-labeled compound at the formyl carbon, the aldehyde proton in the ¹H NMR spectrum would appear as a doublet due to coupling with the ¹³C nucleus. The aldehyde carbon signal in the ¹³C NMR spectrum would be significantly enhanced.
2.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the presence of the isotopic label.
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Unlabeled Indole-3-carboxaldehyde (C₉H₇NO): The expected [M+H]⁺ ion is at m/z 146.0606.
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Indole-3-carboxaldehyde-¹³C (¹²C₈¹³CH₇NO): The expected [M+H]⁺ ion is at m/z 147.0639. The one-mass-unit shift is a clear indicator of successful labeling.
Synthesis of Indole-3-carboxaldehyde-¹³C
The most common and efficient method for the synthesis of Indole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[9] This reaction can be readily adapted for ¹³C labeling by utilizing a ¹³C-labeled formylating agent, such as ¹³C-dimethylformamide (DMF).
Proposed Synthetic Pathway
The synthesis involves the reaction of indole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and ¹³C-labeled DMF. The resulting iminium salt is then hydrolyzed to yield the ¹³C-labeled aldehyde.
Caption: Synthesis of Indole-3-carboxaldehyde-¹³C via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of unlabeled Indole-3-carboxaldehyde.[9] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
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Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ¹³C-dimethylformamide (1.1 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.
-
Formylation of Indole: Dissolve indole (1.0 eq) in a minimal amount of anhydrous ¹³C-DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This will cause the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Application: Quantitative Analysis of Tryptophan Metabolites by LC-MS/MS
Indole-3-carboxaldehyde-¹³C is an invaluable tool for the accurate quantification of endogenous I3A in biological samples. The following protocol outlines a general workflow for its use as an internal standard.
Experimental Workflow
Sources
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- 2. Indole-3-carboxaldehyde(487-89-8) 13C NMR [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-carboxaldehyde-13C | C9H7NO | CID 46781956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
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